molecular formula C9H6D14O2 B1144111 1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol CAS No. 1219805-89-6

1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol

Cat. No.: B1144111
CAS No.: 1219805-89-6
M. Wt: 174.3401649
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Description

1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol is a deuterated derivative of 1,9-nonanediol, an aliphatic diol. This compound is characterized by the presence of deuterium atoms at specific positions, which makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol can be synthesized through the reduction of azelaic acid using deuterated reducing agents. The reaction typically involves the use of deuterium gas or deuterated lithium aluminum hydride (LiAlD4) under controlled conditions to ensure the incorporation of deuterium atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes using deuterated reagents. The process requires stringent control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions: 1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Deuterium gas, deuterated lithium aluminum hydride (LiAlD4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Nonanoic acid, nonanal

    Reduction: Saturated nonane derivatives

    Substitution: Halogenated nonane derivatives

Mechanism of Action

The mechanism of action of 1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol involves its interaction with molecular targets through its hydroxyl groups. The deuterium atoms provide stability and resistance to metabolic degradation, making it an ideal candidate for tracing studies. The compound can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononane-1,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVZNPYWJMLXKV-ODSOAMBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CO)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219805-89-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219805-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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